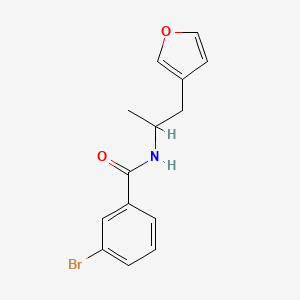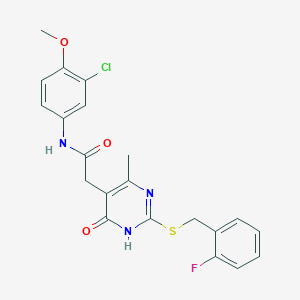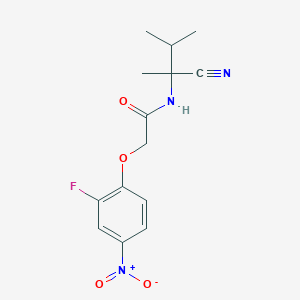![molecular formula C15H16N4O2 B2481663 (5-Methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone CAS No. 2380032-37-9](/img/structure/B2481663.png)
(5-Methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone, also known as MPAM, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. In
作用机制
(5-Methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone acts as a selective inhibitor of DPP-4 by binding to the active site of the enzyme, thereby preventing the breakdown of incretin hormones. Incretin hormones are hormones that stimulate insulin secretion and reduce glucagon secretion, leading to a decrease in blood glucose levels. By inhibiting DPP-4, (5-Methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone increases the levels of incretin hormones, leading to an increase in insulin secretion and a decrease in blood glucose levels.
Biochemical and Physiological Effects:
(5-Methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has been found to have a significant effect on glucose metabolism in animal models. In a study conducted on diabetic rats, (5-Methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone was found to significantly reduce blood glucose levels and improve glucose tolerance. (5-Methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has also been found to exhibit anticancer activity in vitro against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
实验室实验的优点和局限性
One advantage of using (5-Methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone in lab experiments is its selectivity for DPP-4, which allows for specific inhibition of the enzyme without affecting other enzymes. However, one limitation is that (5-Methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on (5-Methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone. One possible direction is to explore its potential as a treatment for type 2 diabetes. Another direction is to investigate its anticancer activity in vivo and its potential as a cancer treatment. Additionally, further research is needed to determine the safety and efficacy of (5-Methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone in humans.
合成方法
The synthesis of (5-Methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone involves a series of chemical reactions. The starting materials are 5-methylpyrazine-2-carboxylic acid and 3-(pyridin-3-yloxymethyl)azetidine-1-carboxylic acid. These two compounds are reacted with thionyl chloride to form the corresponding acid chlorides. The acid chlorides are then reacted with the amine, tert-butylamine, to form the corresponding amides. The final step involves deprotection of the pyridine moiety to obtain (5-Methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone.
科学研究应用
(5-Methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has been found to have potential applications in drug development due to its ability to act as a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that plays a role in glucose metabolism and has been targeted for the treatment of type 2 diabetes. (5-Methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has also been found to exhibit anticancer activity in vitro against various cancer cell lines.
属性
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11-5-18-14(7-17-11)15(20)19-8-12(9-19)10-21-13-3-2-4-16-6-13/h2-7,12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRHOXDPOVNZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC(C2)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481581.png)
![N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2481586.png)
![5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481587.png)
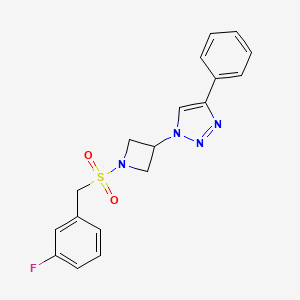
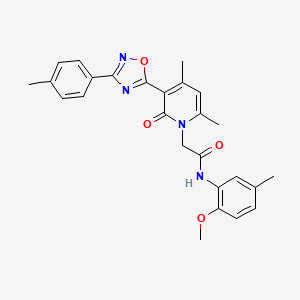
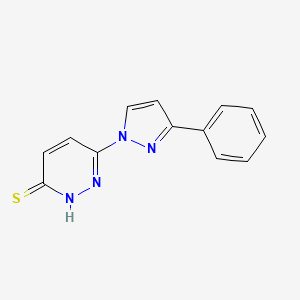

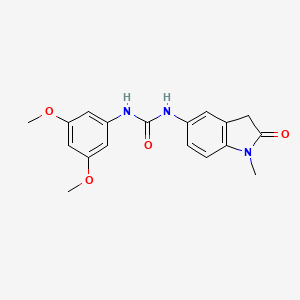
![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2481595.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481597.png)

